molecular formula C14H14N4OS3 B5589570 N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B5589570
M. Wt: 350.5 g/mol
InChI Key: AVPJXHBVDKYHHJ-UHFFFAOYSA-N
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Description

Thiadiazole and thiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. These compounds have been synthesized and studied for their potential in various fields, including as anticancer agents and fungicides.

Synthesis Analysis

The synthesis of thiadiazole and thiazole derivatives often involves microwave-assisted facile synthesis or reactions with specific reagents in the presence of catalysts. For instance, microwave-assisted synthesis has been used to produce Schiff’s bases containing thiadiazole scaffolds, demonstrating a method that could be applied or adapted for the synthesis of N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole and thiazole derivatives is confirmed using techniques such as IR, NMR, mass spectral study, and elemental analysis. These methods ensure the accuracy of the synthesized compounds' structures, which is crucial for understanding their chemical behavior and interactions (Tiwari et al., 2017).

Chemical Reactions and Properties

Thiadiazole and thiazole derivatives engage in a variety of chemical reactions, forming new compounds with potentially valuable properties. For example, the reaction of 5-alkyl(aryl)-2-amino-1,3,4-thiadiazoles with specific chlorides in the presence of triethylamine leads to new compounds with moderate fungicidal activity (Zi-lon, 2015).

Physical Properties Analysis

The physical properties of thiadiazole and thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compounds' suitability for various applications, including medicinal chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, potential biological activity, and interaction with other molecules, are critical for the development of thiadiazole and thiazole derivatives as pharmaceuticals or other functional materials. Studies have shown that modifications to the thiadiazole and thiazole scaffolds can lead to compounds with significant anticancer, antimicrobial, and insecticidal activities (Eckelbarger et al., 2017).

Mechanism of Action

The mechanism of action of thiadiazole and thiazole derivatives can vary widely depending on their structure and the biological target. They are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Future Directions

Thiadiazoles and thiazoles continue to be an active area of research due to their wide range of biological activities. Future research will likely focus on the synthesis of new derivatives with improved activity and selectivity, as well as a better understanding of their mechanisms of action .

properties

IUPAC Name

N-[(4-propan-2-ylthiadiazol-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS3/c1-8(2)12-11(22-18-17-12)6-15-13(19)9-7-21-14(16-9)10-4-3-5-20-10/h3-5,7-8H,6H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPJXHBVDKYHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CNC(=O)C2=CSC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

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